molecular formula C10H11NO2 B1585952 Methyl indoline-2-carboxylate CAS No. 96056-64-3

Methyl indoline-2-carboxylate

Cat. No.: B1585952
CAS No.: 96056-64-3
M. Wt: 177.2 g/mol
InChI Key: URORFKDEPJFPOV-UHFFFAOYSA-N
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Description

Methyl indoline-2-carboxylate is a chemical compound belonging to the indoline family, which is a subset of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a carboxylate group attached to the second position of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl indoline-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be reduced to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl indoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into different indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.

Major Products: The major products formed from these reactions include various substituted indoline and indole derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

Methyl indoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including antiviral and anticancer agents.

    Medicine: Its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Indole-2-carboxylic acid: Similar structure but lacks the methyl group.

    Indoline-2-carboxylic acid: Similar structure but lacks the methyl ester group.

    Methyl indole-2-carboxylate: Similar structure but with an indole ring instead of an indoline ring.

Uniqueness: Methyl indoline-2-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methyl ester group enhances its solubility and facilitates its use in various synthetic applications .

Properties

IUPAC Name

methyl 2,3-dihydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URORFKDEPJFPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383299
Record name methyl indoline-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59040-84-5, 96056-64-3
Record name Methyl indoline-2-carboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=59040-84-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl indoline-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxylic acid, 2,3-dihydro-, methyl ester
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Synthesis routes and methods I

Procedure details

Magnesium turnings (6.449 g) are added to a suspension of ethyl indole-2-carboxylate (I, Aldrich, 25.083 g) in methanol (freshly opened, HPLC grade, 350 ml). The mixture is stirred at 24° for 10 minutes, then placed in an ice bath. After stirring for 15 minutes in the ice bath, there is much gas evolution and the temperature rises to 35° but then subsides to 0° within one hour. After stirring for another two hours at 0°, cold hydrochloric acid (3N, 250 ml) is added slowly. The mixture turns to a gel. The gel is then treated with ammonium hydroxide (3N, 250 ml). Upon adding methylene chloride to the gel, it forms an inseparable suspension. The crude mixture is made acidic (pH 1) with aqueous sodium bisulfate (10%) then made alkaline (pH 8-9) with ammonium hydroxide (3N). This mixture is then extracted with methylene chloride. The combined organic layers are dried over magnesium sulfate and concentrated to provide a mixture of an oil with some solid. From this mixture an off white solid is obtained by washing the mixture with ethyl acetate/hexane (25/75). A small sample (620 mg) of the recovered oil is purified by passing it over a silica column (20.5×2.5 cm, 40-63 μ). The column is eluted with ethyl acetate/hexane (1/3, 11; 1/1, 0.51) collecting 25 ml fractions. The appropriate fractions are pooled and concentrated to give the title compound, NMR (CDCl3, 300 MHz) 7.04, 6.71, 4.46, 4.37, 3.74 and 3.35 δ; CMR (CDCl3, 75.47 MHz) 33.69, 52.42, 59.81, 110.05, 119.48, 124.45, 126.63, 127.67, 150.03 and 174.62 δ; IR (CHCl3) 3480, 3390, 2970, 1730, 1605, 1480, 1460, 1430 and 1200 cm-1 ; MS (m/e) 177, 147, 129, 119, 118, 117, 91, 86, 84 and 49, exact mass calcd for C10H11NO2 (177.0790), found 177.0789; TLC (ethyl acetate/hexane, 1/1) Rf =0.55 (UV).
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Synthesis routes and methods II

Procedure details

Magnesium turnings (3.60 g) are added to a mixture of ethyl indole-2-carboxylate (I, Aldrich Chemical, 13.963 g) in methanol (200 ml). After evolution of gas has started, the mixture is placed in an ice bath and the temperature kept below 45°. After 4.5 hours all of the magnesium is used up and the temperature is 7°. At this time the mixture is added to ice cold hydrochloric acid (3N, 120 ml). The acidic mixture is then made alkaline (pH 10) with ammonium hydroxide (3N). The mixture is then extracted with methylene chloride (3 x). The combined organic layers are dried over magnesium sulfate and concentrated to give the title compound.
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Synthesis routes and methods III

Procedure details

Racemic indoline-2-carboxylic acid, as a starting material of Reaction Scheme 1, is dissolved in methanol and then the reaction is conducted under the slow addition of thionyl chloride to obtain racemic indoline-2-carboxylic acid methyl ester.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl indoline-2-carboxylate
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Reactant of Route 6
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